REACTION_CXSMILES
|
O.[OH-].[Li+].C[O:5][C:6](=[O:16])[CH:7]([CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:8][C:9]([OH:11])=[O:10]>O.O1CCOCC1>[CH2:12]([CH:7]([CH2:8][C:9]([OH:11])=[O:10])[C:6]([OH:16])=[O:5])[CH:13]([CH3:15])[CH3:14] |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(C(CC(=O)O)CC(C)C)=O
|
Name
|
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The majority of solvents were removed by distillation in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (5 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (5×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |